Quinoline-2,4-dicarboxamide
Description
Contextualization within Quinoline (B57606) Chemistry
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a structure also known as benzo[b]pyridine. frontiersin.orgnih.gov This fused bicyclic heterocycle is a foundational scaffold in medicinal chemistry, primarily due to the wide spectrum of biological activities exhibited by its derivatives. frontiersin.orgrsc.org The quinoline core is present in numerous natural products, most notably the anti-malarial alkaloid quinine, and serves as a key building block in the synthesis of various pharmaceuticals and specialty chemicals. wikipedia.orgecorfan.org
The chemical versatility of the quinoline ring system allows for functionalization at multiple positions through reactions like electrophilic and nucleophilic substitutions. frontiersin.orgnih.gov This adaptability is crucial for designing novel molecules with specific therapeutic properties. Quinoline-2,4-dicarboxamide is a derivative of this core structure, featuring two carboxamide groups at the 2 and 4 positions of the quinoline ring. Its direct synthetic precursor is Quinoline-2,4-dicarboxylic acid (QDA), a compound that has been the subject of significant research itself. nih.govbiosynth.com The study of QDA and its conversion to the dicarboxamide provides a direct lineage to the broader field of quinoline chemistry.
Significance of Dicarboxamide Scaffolds in Molecular Design
The dicarboxamide functional group is a significant scaffold in molecular design and medicinal chemistry. This structural motif, characterized by two amide groups, often imparts specific conformational properties and hydrogen-bonding capabilities to a molecule, which are critical for binding to biological targets like proteins and nucleic acids.
Researchers have explored various heterocyclic dicarboxamides for their therapeutic potential. For instance, derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) are recognized for their diverse chemical and biological activities. scilit.com The pyridine-2,6-dicarboxamide core, in particular, has been successfully employed in the design of G-quadruplex (G4) DNA stabilizers. nih.govresearchgate.net Similarly, imidazole-4,5-dicarboxamide scaffolds have been designed to interact with specific enzyme pockets. rsc.org The inclusion of the dicarboxamide moiety is a strategic choice to enhance molecular recognition and biological activity, making the this compound structure a promising candidate for further investigation.
Overview of Current Research Paradigms for this compound
While direct research on this compound is emerging, current research paradigms can be understood by examining its direct precursor, Quinoline-2,4-dicarboxylic acid (QDA), and structurally related compounds.
A primary area of investigation for the quinoline-2,4-disubstituted scaffold is in neuroscience. Studies have synthesized and evaluated a series of Quinoline-2,4-dicarboxylic acids as inhibitors of the vesicular glutamate (B1630785) transporter (VGLUT). nih.govresearchgate.net These compounds act as conformationally-restricted mimics of glutamate and have shown inhibitory activity against this key protein in the central nervous system. nih.govresearchgate.net
Another significant research direction is the development of G-quadruplex stabilizers. G-quadruplexes are specialized nucleic acid structures implicated in cancer and other diseases. A well-known G4 ligand, 360A, is a bis-methylquinolinium-pyridine-2,6-dicarboxamide. nih.govresearchgate.net The structural similarity suggests that this compound could also be investigated for its ability to interact with and stabilize G-quadruplex structures, a paradigm supported by extensive research into related (iso)quinolinyl-pyridine-2,6-dicarboxamide analogues. nih.gov
Furthermore, the quinoline-2,4-dicarboxylate unit has been used as a building block in coordination chemistry to assemble novel 3D coordination polymers with lanthanide ions, indicating its utility in materials science. researchgate.net The conversion of the dicarboxylic acid to a dicarboxamide, with its distinct electronic and hydrogen-bonding properties, opens avenues for creating new materials and therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of Quinoline-2,4-dicarboxylic acid
| Property | Value | Source |
| CAS Number | 5323-57-9 | |
| Molecular Formula | C₁₁H₇NO₄ | biosynth.com |
| Molecular Weight | 217.18 g/mol | biosynth.com |
| Melting Point | 229 °C | |
| Appearance | Solid |
Table 2: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₉N₃O₂ | labvietchem.com.vn |
| Appearance | Solid, Yellow | labvietchem.com.vn |
| Application | Synthesis, Research | labvietchem.com.vn |
Structure
2D Structure
3D Structure
Properties
CAS No. |
32743-31-0 |
|---|---|
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
quinoline-2,4-dicarboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)7-5-9(11(13)16)14-8-4-2-1-3-6(7)8/h1-5H,(H2,12,15)(H2,13,16) |
InChI Key |
ZTKFFLQRUZSGFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Quinoline 2,4 Dicarboxamide
Direct Synthesis Routes for the Quinoline-2,4-dicarboxamide Core
The construction of the fundamental quinoline (B57606) ring system is the initial and critical step in synthesizing this compound. Various methodologies have been developed to achieve this, ranging from classical named reactions to modern catalytic systems.
Multi-component Reactions (MCRs) for Quinoline Ring Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinolines from simple starting materials in a single step. rsc.orgrsc.org Several MCRs have been successfully adapted for the synthesis of the quinoline scaffold. rsc.org
One notable example is the Pfitzinger-type reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound. rsc.orgwikipedia.org Microwave-assisted Pfitzinger reactions between isatins and sodium pyruvate (B1213749) have been shown to produce quinoline-2,4-dicarboxylic acid, a direct precursor to the dicarboxamide. rsc.org This method is advantageous due to the use of water as a solvent and optimized reaction times and temperatures under microwave irradiation. rsc.org
Another versatile MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives that can be subsequently oxidized to quinolines. rsc.orgwikipedia.org Innovations in this area include the use of iodine as a mediator in a formal [3 + 2 + 1] cycloaddition to synthesize substituted quinolines directly from methyl ketones, arylamines, and styrenes. organic-chemistry.org This metal-free approach expands the scope of traditional Povarov reactions. organic-chemistry.org
Furthermore, copper-catalyzed three-component reactions of anilines, aldehydes, and terminal alkynes provide a route to 2,4-disubstituted quinolines. rsc.org The choice of catalyst and solvent is crucial, with systems like copper(I) and gold(I) sequential catalysis or copper(II) triflate showing high efficacy. rsc.orgrsc.org The use of environmentally benign and reusable catalysts like montmorillonite (B579905) K-10 has also been explored in these reactions. rsc.orgrsc.org
Table 1: Examples of Multi-component Reactions for Quinoline Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Pfitzinger-type | Isatin, Sodium Pyruvate | Microwave, Water | Quinoline-2,4-dicarboxylic acid rsc.org |
| Povarov-type | Methyl Ketone, Arylamine, Styrene | I₂, DMSO, 80–130°C | Substituted Quinolines organic-chemistry.org |
| A³ Coupling | Aniline, Aldehyde, Alkyne | Cu(I)/Au(I) | 2,4-Substituted Quinolines rsc.org |
| Montmorillonite K-10 Catalyzed | Aniline, Aldehyde, Terminal Aryl Alkyne | Montmorillonite K-10, Microwave | Substituted Quinolines rsc.orgrsc.org |
Cycloaddition Approaches to Quinoline Synthesis
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), present another strategic pathway to the quinoline framework. In these reactions, a diene and a dienophile react to form a six-membered ring.
Lewis acid-catalyzed [4+2] cycloaddition of Schiff bases (acting as dienes) with dienophiles like styrenes or cyclic enol ethers has been investigated for constructing the quinoline ring system. tandfonline.comcombichemistry.com Ethyl aluminum dichloride has been identified as an effective catalyst for these transformations. tandfonline.com This approach allows for the synthesis of fused quinoline ring systems. tandfonline.comcombichemistry.com
A metal-free protocol for the synthesis of 2-substituted quinolines via a [4+2] cycloaddition reaction has been reported using 2-aminobenzaldehydes and ketones as starting materials. nih.gov This condensation/oxidation strategy involves the formation of C-N, C-C, and C-O bonds and demonstrates a broad substrate range with high yields. nih.gov
Oxidation and Functionalization of Precursor Quinoline Derivatives
The synthesis of this compound can also be achieved by the oxidation of suitably substituted quinoline precursors. For instance, the oxidation of quinoline itself with strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.orgorientjchem.org This diacid can then be further processed to the desired dicarboxamide.
The direct conversion of precursor quinolines to the dicarboxamide can be challenging. A more common route involves the synthesis of quinoline-2,4-dicarboxylic acid or its esters, which are then converted to the dicarboxamide. researchgate.netvietchem.com.vnnih.gov For example, the Friedlander reaction of 2-aminobenzaldehyde (B1207257) with diethyloxalacetate is a known method for preparing esters of quinoline-2,3-dicarboxylic acid, which highlights a pathway to dicarboxylic acid functionalized quinolines. google.com
Functionalization and Derivatization of this compound
Once the this compound core is synthesized, further modifications can be introduced to tailor its properties. These modifications primarily involve reactions at the amide nitrogen atoms and electrophilic substitution on the aromatic quinoline ring.
N-Alkylation and N-Acylation of Amide Moieties
The amide functionalities of this compound offer sites for N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, which can significantly influence the molecule's chemical and physical properties.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, the N-methylation of related bis-quinolinyl-pyridine-2,6-dicarboxamides has been successfully carried out using methyl iodide. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce additional acyl groups. The use of N-acylbenzotriazoles as neutral N-acylation reagents is a well-established method that can be applied to dicarboxamides, offering high yields and avoiding harsh reaction conditions. scielo.org.mx
A process for preparing N-(4-{[6,7-bis(methyloxy)quinolin-4-yl]oxy}phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide involves the coupling of a dicarboxylic acid derivative with an aniline, showcasing the formation of amide bonds as a key derivatization step. google.com
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the dicarboxamide groups. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, directing substitution to the benzene (B151609) ring, primarily at the 5- and 8-positions. orientjchem.orgarsdcollege.ac.inamazonaws.comresearchgate.netscribd.comslideshare.net
Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of quinoline generally yields a mixture of 5-nitro and 8-nitro derivatives. arsdcollege.ac.inslideshare.net The conditions for these reactions need to be carefully controlled. While the pyridine ring is generally deactivated, substitution at the 3-position can occur under specific conditions, such as nitration with nitric acid and acetic anhydride. scribd.com The presence of the dicarboxamide groups at the 2- and 4-positions would further influence the regioselectivity of these substitutions, likely increasing the deactivation of the pyridine ring and favoring substitution on the benzene ring.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the introduction of diverse functional groups onto the quinoline scaffold. wikipedia.orgsigmaaldrich.com These reactions typically involve a metal catalyst, most commonly palladium, and the coupling of two different molecular fragments. wikipedia.orgsigmaaldrich.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for C-C bond formation. csic.esmdpi.com For instance, a palladium-catalyzed approach has been developed for the synthesis of 4-halo-2-aminoquinolines from 2-ethynylanilines and isocyanides, which can be further functionalized. organic-chemistry.org Another innovative palladium-catalyzed method involves isocyanide insertion and a [4+1] cyclization to construct quinoline derivatives. rsc.org
The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds, allowing for the introduction of various amine groups onto the quinoline ring system. sigmaaldrich.com Similarly, palladium catalysts facilitate the formation of C-O bonds, expanding the range of accessible quinoline ethers.
Recent advancements have also highlighted the use of more sustainable first-row transition metals like copper and nickel as catalysts. ijstr.orgacs.org Copper-catalyzed methods have been employed for the synthesis of functionalized quinolines, while nickel-catalyzed reactions have shown efficacy in the dehydrogenative coupling for quinoline synthesis. ijstr.orgacs.org These alternative catalysts offer potential advantages in terms of cost and environmental impact.
Table 1: Examples of Cross-Coupling Reactions in Quinoline Synthesis
| Reaction Type | Catalyst | Bond Formed | Reactants | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium-based | C-C | Aryl halide, Arylboronic acid | Biaryl quinolines | csic.es |
| Heck Coupling | Palladium-based | C-C | Aryl halide, Alkene | Alkenyl-substituted quinolines | sigmaaldrich.com |
| Sonogashira Coupling | Palladium/Copper-based | C-C | Aryl halide, Terminal alkyne | Alkynyl-substituted quinolines | sigmaaldrich.com |
| Buchwald-Hartwig Amination | Palladium-based | C-N | Aryl halide, Amine | Amino-substituted quinolines | sigmaaldrich.com |
| Dehydrogenative Coupling | Copper(II)-catalyst | C-N/C-C | 2-aminobenzylalcohol, Ketone | Substituted quinolines | ijstr.org |
| Double Dehydrogenative Coupling | Nickel-based | C-N/C-C | 2-aminobenzyl alcohol, 1-phenylethanol | 2-phenylquinoline | acs.org |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. rsc.orgworktribe.com This strategy relies on the presence of a directing group on the substrate, which coordinates to an organometallic reagent (typically an organolithium or magnesium reagent) and directs deprotonation to the adjacent ortho position. rsc.orgresearchgate.net The resulting metalated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. rsc.org
For quinoline systems, the nitrogen atom within the ring can act as a directing group, but more powerful directing groups like amides or oxazolines are often installed to ensure high regioselectivity. worktribe.comresearchgate.net For example, 2-oxazolines have been utilized as effective directing groups in the regioselective functionalization of quinoline rings. worktribe.com The use of TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPMgCl·LiCl, has proven effective for the metalation of quinoline scaffolds, allowing for subsequent functionalization through reactions like Negishi cross-coupling. rsc.org
This methodology provides a predictable and powerful way to introduce substituents at specific positions of the quinoline core, which is crucial for building the complex architecture of this compound analogs. The choice of the directing group and the metalating agent allows for precise control over the site of functionalization. researchgate.netresearchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable production processes. ijpsjournal.com Key aspects include the use of safer solvents, the development of reusable catalysts, and the design of energy-efficient reaction protocols. ijpsjournal.com
Solvent-Free and Aqueous Medium Syntheses
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous organic solvents. To this end, solvent-free reaction conditions and the use of water as a benign solvent have been explored for quinoline synthesis.
Solvent-free approaches, often assisted by microwave irradiation or the use of solid supports, can lead to shorter reaction times, higher yields, and simplified purification procedures. ekb.egrsc.orgrsc.org For example, the synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions using catalysts like Hβ zeolite or on the surface of alumina (B75360) impregnated with hydrochloric acid. rsc.orgrsc.org
Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for quinoline synthesis in aqueous media. figshare.comorganic-chemistry.org These often employ water-tolerant catalysts, such as L-proline or metal dodecyl sulfates. rsc.orgresearchgate.net For instance, a three-component condensation reaction for quinoline synthesis has been efficiently catalyzed by L-proline in an aqueous ethanol (B145695) mixture. researchgate.net The use of magnetically recoverable nanoparticles, like CuFe2O4, also facilitates synthesis in water, allowing for easy catalyst separation and reuse. rsc.org
Sustainable Catalysis in this compound Production
Sustainable catalysis focuses on the use of catalysts that are non-toxic, abundant, and recyclable. ijstr.org This includes the use of earth-abundant metals, heterogeneous catalysts, and biocatalysts.
Iron(III) chloride hexahydrate (FeCl3·6H2O) has been demonstrated as an inexpensive, non-toxic, and readily available catalyst for the synthesis of quinoline derivatives in water. tandfonline.com Similarly, single-atom iron catalysts have shown high efficiency in the dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Copper-based catalysts are also gaining prominence as a sustainable alternative to precious metals. ijstr.org
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. rsc.org Examples include zeolites, montmorillonite K-10 clay, and metal oxides. rsc.orgrsc.org A recyclable heterogeneous catalyst, sulfamic acid, has been used for the Friedlander condensation to produce highly functionalized quinolines. rsc.org Furthermore, a copper-functionalized mesoporous silica (B1680970) (MCM-41-quinoline-2-4-dicarboxylic acid-Cu) has been developed as a recyclable catalyst for C-S bond formation, showcasing the potential for creating tailored catalysts for specific transformations. sci-hub.se
Stereoselective Synthesis of Chiral this compound Analogs
The development of stereoselective methods for the synthesis of chiral this compound analogs is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.netmdpi.com Asymmetric synthesis aims to produce a specific stereoisomer as the major product.
One common approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can involve chiral metal complexes or organocatalysts. researchgate.net
For instance, the stereoselective synthesis of novel chiral analogs has been achieved through versatile routes that allow for late-stage diversification. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the principles of stereoselective synthesis, such as those applied to the synthesis of chiral 1,4-dihydropyridines or other complex molecules, are directly applicable. researchgate.netmdpi.comnih.govrsc.org The development of such methods for this compound would likely involve the use of chiral catalysts to control the formation of stereocenters on the quinoline core or its substituents.
Scale-Up Considerations and Process Optimization for this compound Production
Transitioning a synthetic route from a laboratory scale to industrial production presents several challenges that require careful consideration and process optimization. mdpi.comnih.gov Key factors include cost-effectiveness, safety, scalability of reaction conditions, and waste minimization. ijpsjournal.com
For the production of this compound, scalability of the chosen synthetic route is paramount. Reactions that require cryogenic temperatures, high pressures, or highly dilute conditions may be difficult and expensive to implement on a large scale. Therefore, methods that operate under milder conditions are preferred. acs.org
Process optimization involves systematically varying reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and environmental impact. The use of robust and recyclable catalysts is particularly advantageous for large-scale production, as it reduces catalyst consumption and waste. nih.gov Nanomaterial-based catalysts, for example, have been explored for the bulk-scale synthesis of quinoline derivatives, offering potential improvements in yield and purity. nih.gov
Comprehensive Structural and Spectroscopic Elucidation of Quinoline 2,4 Dicarboxamide
Advanced X-ray Crystallographic Analysis
Comprehensive searches for crystallographic data on quinoline-2,4-dicarboxamide did not yield specific single-crystal X-ray diffraction data for this compound. Research has been conducted on related structures, such as metal complexes of quinoline-2,4-dicarboxylate, which is the deprotonated form of quinoline-2,4-dicarboxylic acid. mdpi.com
For instance, studies on lanthanide coordination polymers incorporating the quinoline-2,4-dicarboxylate ligand have been reported. These studies provide detailed insights into the coordination modes of the dicarboxylate ligand and the resulting crystal structures. mdpi.comnih.gov In these complexes, the quinoline-2,4-dicarboxylate ligand can adopt various conformations and coordination modes, acting as a bridging or bridging-chelating building block that connects metal centers. nih.govresearchgate.net The crystal structures are often three-dimensional coordination polymers. mdpi.com
Single Crystal X-ray Diffraction: Precise Bond Geometries and Angles
Specific bond lengths and angles for solid-state this compound are not available in the absence of single-crystal X-ray diffraction data. However, analysis of related quinoline-2,4-dicarboxylate metal complexes reveals typical bond distances and angles for the quinoline (B57606) and carboxylate moieties. For example, in a neodymium(III) complex, the Nd–N bond lengths are in the range of 2.724(5)–2.780(5) Å, and the Nd–Ocarb bond distances vary from 2.302(5) to 2.508(5) Å. mdpi.com In a europium(III) complex, the Eu–N bond lengths range from 2.689(5) to 2.830(4) Å, and Eu–Ocarb bond distances are between 2.280(4) and 2.424(4) Å. mdpi.com The internal bond lengths and angles of the quinoline-2,4-dicarboxylate ligand in these complexes were found to be within normal ranges. mdpi.com
Polymorphism and Co-crystallization Studies of this compound
There is no specific information available in the searched literature regarding polymorphism or co-crystallization studies of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed for other quinoline derivatives. google.comresearchgate.netgoogle.com Similarly, co-crystallization, which involves forming a crystalline solid with a second component, is a known strategy for modifying the physicochemical properties of active pharmaceutical ingredients and has been studied for other dicarboxylic acids and pyridine (B92270) derivatives. rsc.orgmdpi.comacs.orgijlpr.com However, dedicated studies on these aspects for this compound have not been reported.
High-Resolution Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformational Dynamics and Tautomerism
Detailed NMR spectroscopic data for this compound, including studies on its conformational dynamics and tautomerism, are not extensively reported in the available literature. While ¹H NMR data for some quinoline dicarboxamide derivatives have been published, a comprehensive analysis for the parent compound is lacking. researchgate.net For related compounds, NMR spectroscopy has been a key tool for structural confirmation. researchgate.netresearchgate.netrsc.org
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
Specific 2D NMR data (COSY, HSQC, HMBC, NOESY) for this compound are not available in the searched literature. These techniques are powerful tools for the unambiguous assignment of proton and carbon signals and for elucidating the detailed molecular structure, including the connectivity and spatial relationships of atoms. emerypharma.comsdsu.edu For many complex organic molecules, including various quinoline derivatives, 2D NMR spectroscopy is essential for complete structural characterization. researchgate.netresearchgate.netresearchgate.nete-bookshelf.de The application of these techniques to this compound would be necessary to definitively assign its NMR spectra and study its solution-state conformation.
Variable Temperature NMR for Conformational Equilibrium Studies
A hypothetical VT-NMR experiment on this compound would likely involve monitoring the chemical shifts of the amide protons and the aromatic protons of the quinoline ring as a function of temperature. Changes in these chemical shifts could indicate a shift in the conformational equilibrium.
Table 1: Hypothetical Variable Temperature NMR Data for this compound
| Temperature (K) | Amide Proton 1 (ppm) | Amide Proton 2 (ppm) | Quinoline H5 (ppm) | Quinoline H8 (ppm) |
|---|---|---|---|---|
| 298 | 8.5 (broad) | 8.3 (broad) | 7.8 | 8.1 |
| 273 | 8.6, 8.4 | 8.4, 8.2 | 7.8 | 8.1 |
| 253 | 8.7 | 8.5 | 7.9 | 8.2 |
Note: This table is illustrative and not based on experimental data.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and studying intermolecular interactions like hydrogen bonding. mst.edu
For this compound, the key vibrational modes would be associated with the amide groups (N-H and C=O stretching) and the quinoline ring (C=C and C=N stretching). The positions of these bands can be sensitive to the molecular environment.
Amide N-H Stretching: Typically observed in the range of 3500-3300 cm⁻¹. The presence of hydrogen bonding can cause this band to broaden and shift to lower wavenumbers. nepjol.info
Amide C=O Stretching (Amide I band): Usually appears between 1700-1600 cm⁻¹. Its position is also influenced by hydrogen bonding.
Quinoline Ring Vibrations: Aromatic C=C and C=N stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region.
In related quinoline derivatives, FT-IR and FT-Raman spectra have been used to identify different conformers. nih.gov For instance, in quinoline-4-carbaldehyde, the orientation of the aldehyde group, which can form an intramolecular hydrogen bond, affects the vibrational frequencies. nih.gov Similarly, in this compound, intramolecular or intermolecular hydrogen bonding between the amide groups or with the quinoline nitrogen could be investigated by analyzing the shifts in the N-H and C=O stretching frequencies. mst.edu Studies on water-ethanol mixtures using Raman and IR spectroscopy have demonstrated how changes in hydrogen bonding affect the OH stretching band. researchgate.net A comparison of the spectra in the solid state versus in a non-polar solvent could reveal the extent of intermolecular hydrogen bonding in the crystalline form.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3500 - 3300 |
| Amide | C=O Stretch (Amide I) | 1700 - 1630 |
| Amide | N-H Bend (Amide II) | 1650 - 1550 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The quinoline moiety is a known chromophore and fluorophore.
UV-Vis Absorption: Quinoline and its derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. rsc.orgresearchgate.net The position and intensity of these bands can be influenced by substituents and the solvent environment. beilstein-journals.org For this compound, one would expect to see characteristic absorption bands of the quinoline ring, potentially modulated by the dicarboxamide groups. In related N-alkylquinolinium salts, a long-wavelength absorption band around 350 nm is attributed to n → π* transitions. rsc.org
Fluorescence Emission: Many quinoline derivatives are fluorescent, emitting light in the blue-green region of the spectrum. rsc.org The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. The emission is often due to intramolecular charge transfer (ICT) in the excited state. rsc.org Studies on other quinoline-based compounds have shown that fluorescence can be quenched or enhanced upon binding to other molecules, a principle utilized in fluorescent sensors. rsc.org
The photophysical properties of this compound would be crucial for its potential applications in areas like molecular recognition and materials science.
Table 3: Representative Photophysical Data for a Quinoline Derivative
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Toluene | 507 | - | 0.91 |
Data for N-(2,6-diisopropylphenyl)perylene-3,4-dicarboximide, a related class of compound. photochemcad.com
Mass Spectrometry: Fragmentation Pathways and Isotopic Patterns
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) would be observed in the mass spectrum. The fragmentation of this ion would likely involve the loss of the amide groups and cleavage of the quinoline ring. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring. chempap.org In the case of quinoline-4-carboxylic acids and their amides, the elimination of the entire carboxamide group or parts of it (e.g., loss of CONH₂) would be expected. chempap.orglibretexts.org
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. The isotopic pattern of the peaks can also be informative, especially if elements with characteristic isotopic distributions like chlorine or bromine were present. researchgate.net Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation pathways by selecting a specific fragment ion and inducing its further fragmentation. lcms.cz
Table 4: Plausible Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z (nominal) |
|---|---|---|
| [M]⁺ | This compound | 215 |
| [M - NH₂]⁺ | Loss of an amino group | 199 |
| [M - CONH₂]⁺ | Loss of a carboxamide group | 172 |
| [M - 2(CONH₂)]⁺ | Loss of both carboxamide groups | 129 (Quinoline) |
| [Quinoline - HCN]⁺ | Loss of HCN from the quinoline ring | 102 |
Note: This table is illustrative and based on general fragmentation patterns.
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration
Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for the analysis of chiral molecules. encyclopedia.pub If this compound were to be synthesized in a chiral form, for example, by introducing a chiral substituent or by resolving its atropisomers (if they exist and are stable), CD and ORD would be invaluable for determining its enantiomeric purity and absolute configuration. nih.gov
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. encyclopedia.pub Enantiomers give mirror-image CD spectra. encyclopedia.pub The sign and shape of the CD spectrum are sensitive to both the absolute configuration and the conformation of the molecule. encyclopedia.pubacs.org By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of a chiral molecule can often be determined. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While largely replaced by CD for stereochemical analysis, it can still provide complementary information.
For a chiral derivative of this compound, one might expect to see Cotton effects in the CD spectrum corresponding to the electronic transitions of the quinoline chromophore. The exciton (B1674681) chirality method, which analyzes the coupling between two or more chromophores, could potentially be applied if the molecule adopts a conformation where the two amide chromophores are suitably oriented.
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of solid materials, including crystalline and amorphous forms. bruker.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing detailed information about the local environment of the nuclei. researchgate.net
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative.
¹³C ssNMR: The chemical shifts of the carbon atoms are sensitive to the local conformation and packing in the solid state. Different crystalline forms (polymorphs) of a compound will generally give different ¹³C ssNMR spectra. google.comgoogle.com Amorphous forms typically show broader peaks compared to their crystalline counterparts due to a distribution of local environments. researchgate.netsolidstatenmr.org.uk
¹⁵N ssNMR: ¹⁵N chemical shifts are very sensitive to the electronic environment, including protonation state and hydrogen bonding. researchgate.net This makes ¹⁵N ssNMR an excellent probe for studying the details of hydrogen bonding involving the amide groups and the quinoline nitrogen in the solid state.
Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are typically used to obtain high-resolution ssNMR spectra of solids. bruker.com By comparing the ssNMR spectra of different solid forms of this compound, one could identify and characterize different polymorphs and amorphous phases, which is crucial for understanding the physical properties of the solid material. google.comgoogle.com
Table 5: Representative ¹³C Solid-State NMR Chemical Shifts for a Quinoline Derivative
| Form | Key ¹³C Chemical Shifts (ppm) |
|---|---|
| Crystalline Form N-1 | 18.1, 42.9, 44.5, 70.4, 123.2, 156.2, 170.8, 175.7, 182.1 |
| Crystalline Form N-2 | 20.8, 26.2, 44.8, 55.7, 70.7, 100.4, 101.0, 114.7, 115.2, 116.0, 119.7, 120.4, 121.6, 124.4, 136.9, 138.9, 141.1, 145.7, 150.3, 156.5, 157.6, 159.6, 165.2, 167.4, 171.2, 176.3, 182.1 |
Data for a malate (B86768) salt of a related quinoline compound. google.com
Elucidation of Molecular Interaction Mechanisms of Quinoline 2,4 Dicarboxamide
Supramolecular Chemistry and Self-Assembly of Quinoline-2,4-dicarboxamide
Hydrogen Bonding Networks in Solid and Solution States
There is no available crystallographic data for this compound in scientific literature. Consequently, a definitive description of its hydrogen bonding networks in the solid state, including specific bond distances, angles, and recurring motifs (synthons), cannot be provided. While it can be hypothesized that the primary amide (-CONH₂) groups would engage in hydrogen bonding as both donors (N-H) and acceptors (C=O), the precise patterns of these interactions remain uncharacterized. Similarly, studies detailing its behavior and aggregation in various solutions through hydrogen bonding are not present in the available research.
π-π Stacking Interactions and Aromatic Ring Stacking
The planar quinoline (B57606) ring system is inherently capable of participating in π-π stacking interactions. However, without crystal structure data, the specific geometry of these interactions in solid-state this compound, such as inter-planar distances and centroid-to-centroid offsets, is unknown. The influence of the dicarboxamide substituents on the nature and strength of these aromatic interactions has not been experimentally determined or modeled in published studies.
Design of Self-Assembled Architectures
While the combination of hydrogen bonding amide groups and an aromatic quinoline core provides a theoretical basis for the formation of self-assembled structures like tapes, sheets, or more complex architectures, no research has been published on the design and synthesis of such supramolecular structures using this compound as the primary building block.
Coordination Chemistry of this compound with Metal Ions
Chelation Modes and Ligand Binding Sites
The coordination chemistry of this compound with metal ions has not been explored in the available scientific literature. It can be postulated that the molecule could act as a multidentate ligand, with potential binding sites including the quinoline nitrogen atom and the oxygen and/or nitrogen atoms of the two carboxamide groups. However, there are no published studies that have synthesized or characterized metal complexes of this ligand to confirm its chelation modes.
Stoichiometry and Stability of Metal Complexes
Due to the absence of studies on the formation of metal complexes with this compound, there is no data available concerning the stoichiometry (ligand-to-metal ratio) or the stability constants of any such complexes.
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of metal complexes containing quinoline-based ligands are intrinsically linked to the steric and electronic effects contributed by the ligand. researchgate.net The quinoline framework, an electron-deficient ring system due to the nitrogen atom, can engage in conjugation with metal orbitals, influencing the electronic structure of the resulting complex. researchgate.netmdpi.com The frontier orbitals of such complexes are often localized on the quinoline ligands, which dictates the electronic and magnetic behavior at interfaces, for instance, with ferromagnetic metals. aps.org
While direct studies on this compound complexes are limited, research on the closely related quinoline-2,4-dicarboxylic acid provides significant insights. Lanthanide complexes synthesized with quinoline-2,4-dicarboxylic acid exhibit notable luminescent properties, a direct consequence of their electronic structure. mdpi.com Specifically, Europium (Eu) complexes show emission in the visible light spectrum, whereas Neodymium (Nd) and Erbium (Er) complexes emit in the near-infrared (NIR) range. mdpi.com These properties are gaining interest for applications in optoelectronics and sensors. mdpi.com
Table 1: Electronic and Magnetic Properties of Selected Quinoline-Derivative Metal Complexes
| Complex/Ligand System | Metal Ion | Observed Property | Key Finding | Reference |
|---|---|---|---|---|
| Quinoline-2,4-dicarboxylic acid | Eu(III) | Luminescence | Emits in the visible light region. | mdpi.com |
| Quinoline-2,4-dicarboxylic acid | Nd(III), Er(III) | Luminescence | Emits in the near-infrared (NIR) region. | mdpi.com |
| 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol | Fe(III) | Spin Crossover (Magnetic) | Exhibits temperature- and solvent-dependent spin transitions. | rsc.org |
| Tris(8-hydroxyquinolinato) | Al, Ga, In | Interfacial Magnetism | Forms spin-polarized interface states with cobalt; frontier orbitals are ligand-localized. | aps.org |
Catalytic Applications of this compound-Metal Complexes
Quinoline-based ligands are recognized for their effectiveness in catalysis. researchgate.net The dicarboxylic acid precursor of this compound is particularly noted for its ability to form rigid, porous metal-organic frameworks (MOFs) that have potential applications in catalysis. mdpi.comvulcanchem.com These frameworks, created with ions such as lanthanides, can offer optimized structures for catalytic processes. mdpi.com
A significant application involves using quinoline derivatives as ligands in transition-metal-catalyzed reactions. For instance, palladium complexes with quinoline-based ligands have been used to mediate the chlorination of carboxylic acids. researchgate.net Furthermore, the catalytic activity can be enhanced by immobilizing these complexes on solid supports. Research has detailed the synthesis of MCM-41 (a mesoporous silica (B1680970) material) functionalized with quinoline-2,4-dicarboxylic acid to act as a heterogeneous catalyst support. bohrium.com This approach of "heterogenizing" a homogeneous catalyst by anchoring it to a support like MCM-41 improves catalyst separation and reusability, which is advantageous for industrial applications. bohrium.com Functionalization of the support is key to enhancing catalytic properties, leading to better encapsulation of the metal complex, high catalytic activity, and good recyclability. bohrium.com
Various catalyst systems incorporating quinoline derivatives have been developed for organic synthesis. Metal dodecyl sulfates, acting as combined Lewis acid-surfactant catalysts (LASC), have been used with quinoline precursors in aqueous media for reactions like the Friedländer synthesis to produce substituted quinolines. rsc.org
Table 2: Examples of Catalytic Systems Involving Quinoline Derivatives
| Catalyst System | Application | Key Feature | Reference |
|---|---|---|---|
| Pd(II) with a bioinspired quinoline ligand | β-C(sp³)–H chlorination | H-bonding interaction in the secondary coordination sphere facilitates the reaction. | researchgate.net |
| MCM-41-Quinoline-2,4-dicarboxylic acid | Heterogeneous catalysis support | Immobilization enhances catalyst activity and recyclability. | bohrium.com |
| Zirconium tetrakisdodecyl sulfate | Friedländer synthesis of quinolines | Acts as a Lewis acid-surfactant catalyst (LASC) in aqueous media. | rsc.org |
| Lanthanide-Quinoline-2,4-dicarboxylate MOFs | General catalysis | Porous frameworks provide active sites for catalytic reactions. | mdpi.com |
Host-Guest Chemistry and Molecular Recognition
The principles of host-guest chemistry, which draw inspiration from the specific molecular interactions in biological systems, are well-demonstrated by synthetic receptors based on the quinoline scaffold. rsc.org The dicarboxamide functional group, in particular, is instrumental in creating receptors with defined shapes and interaction sites for molecular recognition. rsc.orgnih.gov
A notable example is a synthetic receptor where two β-cyclodextrin units are bridged by a 2,2'-biquinoline-4,4'-dicarboxamide linker. acs.org This "molecular tweezer" demonstrates high selectivity for binding steroid molecules, such as deoxycholate, through a process of cooperative co-inclusion where both the guest molecule and the quinoline tether are enclosed by the cyclodextrin (B1172386) cavities. acs.org
In another application, pyridine-2,6-dicarboxamide derivatives bearing quinoline or isoquinoline (B145761) units have been synthesized to act as ligands that recognize and stabilize G-quadruplex DNA structures. nih.gov The dicarboxamide linker forces the ligand into a specific V-shape conformation that maximizes its interaction with the target G4 structure. nih.gov The binding affinity and selectivity are further enhanced by methylation of the quinoline nitrogen, which introduces a positive charge. nih.gov Similarly, a molecular tweezer based on a pyridine-2,6-dicarboxamide spacer and two 4-aminoquinoline (B48711) moieties was designed to recognize protoporphyrin IX, demonstrating that the dicarboxamide is a suitable spacer for creating effective host molecules. rsc.org
The binding of this compound to molecular targets is governed by a suite of non-covalent interactions. These interactions, though weak individually, collectively provide the stability for complex formation. acs.org Key among these are hydrogen bonds, π-π stacking, C–H···π, and electrostatic interactions. mdpi.comacs.orgresearchgate.net
The quinoline ring itself is a versatile participant in these interactions. Molecular docking studies of quinoline-based inhibitors with protein kinases, such as c-Met, reveal crucial π-π stacking interactions between the quinoline ring and aromatic amino acid residues like tyrosine. mdpi.com Furthermore, the dicarboxamide moiety plays a pivotal role by forming specific hydrogen bonds with amino acid residues (e.g., Lysine (B10760008) and Aspartate) in the binding pocket, anchoring the ligand in place. mdpi.com The quinoline nitrogen can also act as a hydrogen bond acceptor. mdpi.com
The nature and energetics of these non-covalent interactions have been quantified in crystalline structures of quinoline-containing compounds using techniques like Hirshfeld surface analysis and PIXEL calculations. acs.org These methods allow for the characterization and quantification of interactions such as C–H···O and π···π stacking, providing a deeper understanding of the forces that stabilize the molecular assembly in the solid state. acs.org
Understanding the molecular recognition process requires not only assessing the binding affinity (a thermodynamic parameter) but also the kinetics of the interaction. rsc.org Kinetic specificity, often quantified by the residence time of a ligand on its receptor, can be as crucial as thermodynamic affinity for a molecule's biological activity. rsc.org
While specific kinetic and thermodynamic data for this compound are not available, studies on the closely related quinoline-2-carboxylate inhibitors provide valuable insights. researchgate.net Isothermal titration calorimetry (ITC) has been used to probe the thermodynamics of binding between these inhibitors and their target enzyme, New Delhi metallo-β-lactamase-1 (NDM-1). researchgate.net These experiments revealed that the inhibitors bind to the protein, forming a ternary complex with two zinc ions. researchgate.net A key finding from the thermodynamic analysis was that the binding process led to a remarkable gain in entropy, which is a significant driving force for the interaction. researchgate.net This suggests that the binding event causes a significant rearrangement and release of solvent molecules from the protein's active site. researchgate.net Such detailed thermodynamic and kinetic studies are crucial for optimizing ligand binding for various applications. rsc.org
Non-Covalent Interactions with Small Molecules
Mechanisms of Interfacial Adsorption and Surface Interactions
The interaction of quinoline derivatives with surfaces is critical for applications ranging from corrosion inhibition to materials science. The mechanism of this adsorption can involve both physical (physisorption) and chemical (chemisorption) interactions.
Detailed studies using density functional theory (DFT) have elucidated the adsorption of quinoline on various metal surfaces like Platinum (Pt), Palladium (Pd), and Rhodium (Rh). nih.gov On these (111) surfaces, quinoline is found to adsorb preferentially on di-bridge sites, with the adsorption energy being highest on Rh. nih.gov The interaction involves a net electron transfer from the metal to the molecule and is influenced by the interplay of the molecule's frontier orbitals with the metal's d-band. nih.gov The binding is strong enough to cause a slight distortion in the adsorbed molecule. nih.gov
In the context of corrosion inhibition, quinoline derivatives have been shown to adsorb on mild steel surfaces in acidic solutions, forming a protective layer. researchgate.net The adsorption process in these systems often follows the Langmuir adsorption model. researchgate.net The calculated Gibbs free energy of adsorption (ΔG°ads) can help distinguish between interaction types; values around -20 kJ/mol suggest physisorption, while values more negative than -40 kJ/mol indicate chemisorption. researchgate.net For some quinoline inhibitors, the ΔG°ads value falls between these thresholds, indicating that the adsorption mechanism is a mixture of both physical and chemical interactions. researchgate.net
Beyond metals, quinoline derivatives interact with carbon-based surfaces. Quinoline-2,3-dicarboxylic acid has been successfully used to modify graphene hydrogels via non-covalent π-π stacking interactions. acs.org This physical adsorption process is advantageous as it does not disrupt the sp2 hybridized structure of the graphene, thus preserving its excellent electrical conductivity while adding the electrochemical properties of the quinoline molecule. acs.org
Molecular Dynamics and Reaction Mechanisms in Solution
In solution, this compound and its derivatives are dynamic entities, undergoing conformational changes and participating in various equilibria that dictate their behavior and reactivity. Molecular dynamics (MD) simulations are a powerful tool to explore these dynamic processes. For instance, MD simulations have been used to investigate how bis-quinolinyl-pyridine-2,6-dicarboxamide ligands bind to G-quadruplex DNA. nih.gov These simulations revealed that the specific spatial orientation of the two quinoline rings is a key determinant of the mode and strength of binding to the G4 structure. nih.gov
The conformational flexibility of quinoline-based oligomers has also been studied in solution. A quinoline oligoamide foldamer was shown to exist as a dynamic equilibrium of interconverting racemic right- and left-handed helices. rsc.org The equilibrium between these two diastereomeric helices was found to be solvent-dependent and slow on the NMR timescale. rsc.org
Computational Chemistry and Molecular Modeling Studies of Quinoline 2,4 Dicarboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic characteristics of Quinoline-2,4-dicarboxamide at a sub-molecular level.
Electronic Structure Elucidation (HOMO-LUMO, Molecular Orbitals, Charge Distribution)
The electronic architecture of a molecule dictates its fundamental chemical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com For the basic quinoline (B57606) structure, DFT studies have established its HOMO-LUMO energy gap. scirp.org
In this compound, the electron-rich quinoline ring system contributes significantly to the HOMO, representing its electron-donating capability. The electron-withdrawing nature of the two carboxamide groups at positions 2 and 4 is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. This is supported by studies on the related quinoline-2,4-dicarboxylic acid, where DFT calculations have shown that electron-withdrawing groups like carboxyls can lower the LUMO energy, which in turn stabilizes metal complexes.
The distribution of charge across the molecule can be visualized using Molecular Electrostatic Potential (MEP) maps, which are derivable from DFT calculations. nih.gov For this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxamide groups are anticipated to be regions of high electron density (negative potential), marking them as likely sites for electrophilic interaction. In contrast, the amide hydrogens and aromatic protons would show a positive electrostatic potential.
Table 1: Calculated Electronic Properties of a Foundational Quinoline Compound This interactive table provides data for the parent quinoline molecule to serve as a reference for understanding the core electronic structure.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 scirp.org |
Reactivity Predictions (Reaction Pathways, Transition State Analysis)
Quantum chemical calculations are pivotal in predicting the reactivity of this compound. mdpi.com By mapping the potential energy surface, researchers can delineate the most probable pathways for reactions such as electrophilic or nucleophilic substitutions. The analysis of transition states along these pathways provides activation energy barriers, which are crucial for predicting reaction kinetics.
Based on the electronic structure, the quinoline nitrogen and the carbonyl oxygens of the amide groups are predicted to be the primary sites for electrophilic attack. Conversely, the carbon atoms within the quinoline ring, influenced by the electron-withdrawing amide groups, are expected to be more susceptible to nucleophilic attack. Studies on various quinoline derivatives have successfully used these computational approaches to complement experimental findings. researchgate.net
Spectroscopic Property Simulations (NMR, UV-Vis, IR, CD)
Computational simulations are a vital tool for predicting the spectroscopic signatures of this compound, which aids in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. science.gov These theoretical values are invaluable for assigning experimental spectra. For instance, in analogous pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) systems, NMR data has been successfully correlated with their structural features. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) and identifying the nature of the electronic transitions (e.g., π-π* or n-π*). mdpi.com The related quinoline-2,4-dicarboxylic acid exhibits intense absorption bands around 250 nm and 340 nm. mdpi.com Similar transitions would be expected for the dicarboxamide derivative.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT, corresponding to peaks in its Infrared (IR) spectrum. For the related quinoline-2,4-dicarboxylic acid, ATR/FTIR analysis has identified characteristic stretching vibrations for aromatic C-H bonds at 3103 and 3088 cm⁻¹, along with a broad band for O-H stretching from 3100–2200 cm⁻¹. mdpi.comnih.gov For the dicarboxamide, distinct peaks corresponding to the N-H and C=O stretching of the amide groups would be key identifying features.
Circular Dichroism (CD) Spectroscopy: For chiral variants of this compound or when studying its interaction with biomolecules like DNA, CD spectroscopy simulations can predict its chiroptical response. mdpi.com Studies on similar bis-(iso)quinolinyl-pyridine-2,6-dicarboxamides have utilized CD experiments to probe their conformational changes upon binding to G-quadruplex DNA. nih.gov
Table 2: Spectroscopic Data for Structurally Related Dicarboxylate and Dicarboxamide Compounds This interactive table presents experimental data for compounds structurally similar to this compound to provide a comparative basis.
| Spectroscopy Type | Compound | Key Experimental Values |
|---|---|---|
| UV-Vis | Quinoline-2,4-dicarboxylic acid | λmax at ~250 nm and ~340 nm mdpi.com |
| IR | Quinoline-2,4-dicarboxylic acid | ν(CAr–H) at 3103 and 3088 cm⁻¹ mdpi.comnih.gov |
| ¹H NMR | N²,N⁶-di(Quinolin-4-yl)pyridine-2,6-dicarboxamide (in DMSO-d6) | δ 11.59 (s, 2H, NH), 8.98 (d, J = 4.9 Hz, 2H), 8.53 (d, J = 8.3 Hz, 2H) nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations allow for the study of the temporal evolution of this compound, revealing its conformational landscape and interactions with its surrounding environment. mdpi.com
Solvation Effects and Solvent-Accessible Surface Area
MD simulations are exceptionally well-suited for investigating the behavior of this compound in a solvent. By incorporating explicit solvent molecules into the simulation box, it is possible to analyze how the solvent influences the molecule's conformation and dynamics. mdpi.com The solvent-accessible surface area (SASA), a measure of the molecule's exposure to the solvent, can be calculated from these simulations. SASA is a key parameter for understanding solubility and intermolecular interactions in solution. The amide protons and carbonyl oxygens of this compound are expected to form significant hydrogen bonds with protic solvents like water, which would be a dominant feature of its solvation profile.
Ligand-Target Interaction Prediction (at a purely molecular level)
Molecular docking and simulation are primary tools for predicting how a ligand such as this compound might bind to a biological target, typically a protein's active or allosteric site. These studies model the intermolecular forces that govern the formation of a stable ligand-protein complex.
A hypothetical docking study of this compound into the ATP-binding site of a putative serine/threonine kinase, designated here as Target Kinase-A (TKA), reveals a plausible and high-affinity binding mode. The predicted interactions are driven by the unique arrangement of functional groups on the quinoline scaffold.
Hydrogen Bonding: The two primary amide groups are critical for anchoring the ligand within the binding pocket. The amide at the 2-position is predicted to form a bidentate hydrogen bond interaction with the backbone carbonyl and amide groups of a key hinge-region residue, such as a valine or alanine. The amide at the 4-position can act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O) with solvent-exposed, charged residues like aspartate or lysine (B10760008) at the mouth of the active site. The quinoline nitrogen atom itself is predicted to act as a hydrogen bond acceptor with a nearby threonine hydroxyl group.
The stability of this predicted binding pose is often evaluated using a scoring function, which estimates the free energy of binding (ΔG_bind). For this compound, a favorable docking score would suggest it is a strong candidate for inhibiting TKA activity. The key predicted interactions are summarized in the table below.
| Functional Group on Ligand | Type of Interaction | Predicted Interacting Residue(s) in TKA | Role in Binding |
|---|---|---|---|
| 2-Position Amide (-CONH₂) | Hydrogen Bond (Donor/Acceptor) | Hinge Region Backbone (e.g., Valine) | Anchoring ligand in the active site |
| 4-Position Amide (-CONH₂) | Hydrogen Bond (Donor/Acceptor) | Solvent-Exposed Residues (e.g., Aspartate) | Enhancing specificity and solubility |
| Quinoline Nitrogen (N1) | Hydrogen Bond (Acceptor) | Threonine Side Chain (-OH) | Positional orientation |
| Quinoline Aromatic Core | π-π Stacking | Phenylalanine / Tyrosine Side Chain | Stabilization and affinity |
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models establish a mathematical correlation between a molecule's structure, encoded as numerical descriptors, and its physicochemical properties. These models are invaluable for predicting properties that are difficult or time-consuming to measure experimentally.
To build a QSPR model for this compound and its analogs, a wide range of molecular descriptors must first be calculated. These descriptors quantify various aspects of the molecular structure.
1D Descriptors: Molecular weight, atom counts.
2D (Topological) Descriptors: These are derived from the 2D graph representation of the molecule and include connectivity indices (e.g., Kier-Hall indices) and shape indices (e.g., Kappa indices), which describe molecular size, branching, and cyclicity.
3D (Geometrical) Descriptors: Calculated from the 3D conformation, these include molecular surface area (e.g., Solvent Accessible Surface Area, SASA), molecular volume, and principal moments of inertia, which describe the molecule's shape in 3D space.
Electronic Descriptors: Derived from quantum chemical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges.
Physicochemical Descriptors: These represent well-known chemical properties, such as the octanol-water partition coefficient (logP), molar refractivity (MR), polar surface area (PSA), and counts of hydrogen bond donors and acceptors.
The table below lists a selection of hypothetical descriptors calculated for the parent this compound molecule.
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
|---|---|---|---|
| Physicochemical | Molecular Weight | 215.20 g/mol | Mass of one mole of the substance |
| Physicochemical | logP (cLogP) | 0.85 | Measure of lipophilicity |
| Physicochemical | Polar Surface Area (PSA) | 104.8 Ų | Surface sum over all polar atoms |
| Electronic | Dipole Moment | 5.2 Debye | Measure of molecular polarity |
| 3D/Geometrical | Solvent Accessible Surface Area (SASA) | 415.5 Ų | Surface area accessible to a solvent |
| Physicochemical | Hydrogen Bond Donors | 4 | Count of N-H and O-H bonds |
| Physicochemical | Hydrogen Bond Acceptors | 4 | Count of N and O atoms |
Using a dataset of this compound analogs with experimentally determined properties, a QSPR model can be constructed. For instance, a model to predict aqueous solubility (logS) could be developed using multiple linear regression (MLR).
A hypothetical study involving 30 analogs of this compound, where substituents were varied at the 6- and 7-positions, might yield the following QSPR equation:
logS = 0.75 - 0.60 * cLogP + 0.01 * PSA - 0.25 * NumRotatableBonds
Interpretation of the Model:
The negative coefficient for cLogP (-0.60) indicates that as lipophilicity increases (e.g., by adding alkyl chains), aqueous solubility decreases, which is a well-established chemical principle.
The positive coefficient for PSA (+0.01) suggests that increasing the polar surface area, perhaps by adding hydroxyl or amine groups, leads to a modest increase in solubility.
The negative coefficient for the number of rotatable bonds (NumRotatableBonds ) (-0.25) implies that increased conformational flexibility can negatively impact solubility, possibly due to the entropic cost of organizing the molecule within the crystal lattice versus in solution.
Such a model, once validated, can be used to predict the solubility of new, unsynthesized analogs of this compound, prioritizing candidates with favorable physicochemical profiles for synthesis.
Derivation of Molecular Descriptors
Virtual Screening and Library Design for this compound Analogs
Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. For this compound, this process can be used to identify novel analogs with potentially improved affinity or properties.
The process begins with the design of a focused virtual library built around the this compound scaffold. This involves defining points of variation (R-groups) on the core structure. Common points for modification include the 5-, 6-, 7-, and 8-positions of the quinoline ring. A library can be generated in silico by decorating these positions with a diverse set of chemical fragments (e.g., halogens, alkyls, alkoxys, amines).
The screening workflow proceeds as follows:
Library Enumeration: A virtual library of several thousand or million analogs is generated.
Property Filtering: The library is filtered to remove compounds with undesirable properties (e.g., high molecular weight, poor predicted logP) using rules like Lipinski's Rule of Five.
Structure-Based Screening: The remaining compounds are docked into the active site of the target protein (e.g., TKA) using high-throughput virtual screening software.
Hit Selection and Analysis: The top-scoring compounds are selected based on their predicted binding affinity (docking score). These "hits" are then visually inspected to ensure they form meaningful and stable interactions within the active site, similar to or better than the parent compound.
A hypothetical virtual screen against TKA could identify the following top analogs as promising candidates for synthesis and biological evaluation.
| Compound ID | Modification on Quinoline Ring | Predicted Docking Score (kcal/mol) | Key Favorable Interaction |
|---|---|---|---|
| QDA-001 | 6-Fluoro | -9.8 | Forms a specific halogen bond with a backbone carbonyl |
| QDA-002 | 7-Methoxy | -9.5 | Methoxy oxygen acts as an additional H-bond acceptor |
| QDA-003 | 8-Hydroxy | -10.2 | Forms an intramolecular H-bond with 2-amide, pre-organizing the conformation for binding |
| QDA-004 | 6-Amino | -9.9 | Amino group forms a new salt bridge with a nearby aspartate residue |
Artificial Intelligence and Machine Learning Applications in this compound Research
AI and ML are revolutionizing computational chemistry by enabling more complex and accurate predictions. These methods can learn from vast datasets of chemical reactions and structures to assist in various stages of research.
These tools, often built on graph neural networks or transformer-based models, deconstruct a target molecule into simpler, commercially available precursors. When applied to this compound, an AI model would likely propose the following high-level retrosynthetic disconnections:
C-N Bond Disconnection (Amidation): The most logical first step is the disconnection of the two amide bonds. This retrosynthetic step suggests that this compound can be synthesized from Quinoline-2,4-dicarboxylic acid and an ammonia (B1221849) source (e.g., aqueous ammonia) via a double amidation reaction. The AI could further suggest specific peptide coupling reagents (e.g., HATU, HOBt/EDC) for this transformation to improve yields and purity.
Quinoline Ring Disconnection (Friedländer Annulation): The next step is to deconstruct the Quinoline-2,4-dicarboxylic acid intermediate. A common and high-confidence prediction would be a disconnection corresponding to the Friedländer annulation. This breaks the quinoline ring into two simpler precursors:
2-aminobenzoylformic acid (or a related 2-aminoaryl ketone/aldehyde).
A compound containing an activated methylene (B1212753) group, such as pyruvic acid or its ester, which provides the C2, C3, and C4 atoms of the quinoline ring.
The AI system can rank these proposed routes based on a confidence score, the predicted number of steps, and the estimated cost or availability of the starting materials. Furthermore, forward-prediction models can then be used to predict the likely outcome, yield, and optimal reaction conditions for each step in the proposed synthetic plan, significantly accelerating the process of chemical synthesis.
Property Prediction and Optimization
Computational chemistry and molecular modeling serve as powerful tools in the modern drug discovery and materials science landscape. For a molecule like this compound, these in silico techniques offer a rapid and cost-effective means to predict its physicochemical and biological properties, as well as to guide its optimization for specific applications. While direct computational studies on this compound are not extensively documented in public literature, the methodologies applied to its close chemical relatives, such as other quinoline carboxamide derivatives, provide a clear blueprint for how its properties can be predicted and refined.
The core principle behind property prediction is the use of computational models to correlate a molecule's structure with its behavior. This can range from predicting fundamental properties like solubility and electronic characteristics to more complex biological activities and pharmacokinetic profiles. Optimization, in turn, utilizes these predictive models to suggest structural modifications that are likely to enhance desired attributes while minimizing undesirable ones.
Detailed Research Findings
Research on various quinoline carboxamide derivatives highlights the common computational approaches used for property prediction and optimization. These studies often involve a combination of molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling.
Molecular Docking and Dynamics for Binding Prediction:
Molecular docking is a primary tool for predicting the binding orientation and affinity of a ligand to a biological target. For instance, in studies of quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors, molecular docking has been used to understand their interactions with the ATP-binding sites of DNA damage and response (DDR) kinases. mdpi.com These studies reveal key interactions, such as the quinoline nitrogen binding to the hinge region of the kinase, which are crucial for inhibitory activity. mdpi.com Similarly, docking studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives have been employed to identify potential cancer treatments by predicting their binding to the Ephrin B4 (EPHB4) receptor. researchgate.netbenthamdirect.com
Following docking, molecular dynamics simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com These simulations provide a more dynamic picture of the interactions, helping to validate the docking results and ensure the stability of the proposed binding mode. mdpi.com
In Silico ADMET Prediction:
A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Computational tools like SwissADME and QikProp are frequently used to predict these properties for quinoline derivatives. mdpi.comresearchgate.netnih.gov These predictions help in the early identification of compounds with favorable pharmacokinetic properties and lower potential for toxicity. researchgate.netnih.gov For example, in silico studies on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives indicated adherence to Lipinski's rule of five, suggesting good oral bioavailability and favorable safety profiles. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling:
3D-QSAR is a powerful technique used to build mathematical models that relate the three-dimensional properties of a series of molecules to their biological activity. nih.govarabjchem.orgdovepress.com For 2,4-disubstituted quinoline derivatives, 3D-QSAR studies have been used to design novel antimalarial agents. nih.gov These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or other field effects. nih.govdovepress.com This information is invaluable for optimizing the structure to enhance activity. For example, a 3D-QSAR study on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors yielded a statistically significant model that could predict the activity of new compounds. arabjchem.org
Optimization through Structural Modification:
The insights gained from these predictive models directly inform the optimization process. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the lead compound. For example, in the optimization of a quinoline-4-carboxamide series as antimalarial agents, initial hits with moderate potency and poor microsomal stability were improved by structural modifications. acs.orgacs.org These changes, guided by the need to improve both potency and pharmacokinetic properties, led to the development of lead molecules with low nanomolar in vitro potency and excellent in vivo efficacy. acs.orgacs.org Similarly, research on quinoline-2-carboxamide (B1208818) based chalcone (B49325) derivatives used molecular docking to identify compounds with good binding energy towards the EGFR receptor, guiding the synthesis of potent anticancer agents. tandfonline.com
The table below illustrates the types of data typically generated in the computational prediction and optimization of quinoline carboxamide derivatives, which would be applicable to this compound.
| Computational Method | Predicted/Optimized Property | Example Finding for Quinoline Derivatives |
| Molecular Docking | Binding Affinity (e.g., Docking Score in kcal/mol), Binding Pose, Key Interactions | Quinoline-2-carboxamide based chalcones showed good binding energy (−8.46 and −9.46 kcal/mol) with the EGFR receptor. tandfonline.com |
| Molecular Dynamics | Stability of Ligand-Receptor Complex, Conformational Changes | MD simulations confirmed the stability of quinoline-3-carboxamide derivatives within the active site of ATM kinase. mdpi.com |
| ADMET Prediction | Oral Bioavailability (Lipinski's Rule of Five), Solubility, Metabolism, Toxicity | Designed 2-chloroquinoline-3-carboxamide derivatives were predicted to be orally bioavailable and have acceptable pharmacokinetic properties. researchgate.netbenthamdirect.com |
| 3D-QSAR (CoMFA/CoMSIA) | Predicted Biological Activity (pIC50, pEC50), Structure-Activity Relationship Maps | A 3D-QSAR model for 2,4-disubstituted quinoline derivatives as antimalarial agents showed high statistical validation (q² = 0.741 for CoMSIA), enabling the design of more potent compounds. nih.gov A model for VEGFR-2 inhibitors yielded a correlation coefficient (r²) of 0.8621. arabjchem.org |
| Lead Optimization | Improved Potency (IC50/EC50), Enhanced Pharmacokinetic Profile (e.g., bioavailability, stability), Reduced Off-Target Effects | A screening hit (EC50 = 120 nM) from a quinoline-4-carboxamide series was optimized to lead molecules with low nanomolar potency and an ED90 < 1 mg/kg in a mouse model. acs.orgacs.org |
Advanced Analytical and Characterization Methodologies in Quinoline 2,4 Dicarboxamide Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool in the analysis of quinoline-2,4-dicarboxamide, facilitating the purification of products and the assessment of their chemical and stereochemical purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and its analogues. The development and validation of specific HPLC methods are crucial for accurate quantification. For instance, the purity of target compounds in studies involving quinoline (B57606) carboxamide derivatives is often confirmed to be ≥95% by analytical HPLC, typically using a reversed-phase C18 column and monitoring at a specific UV wavelength, such as 254 nm. nih.gov Method validation according to ICH Q2(R1) guidelines ensures the reliability of the analytical procedure. researchgate.net
A typical HPLC method for a this compound analogue might be configured as follows:
| Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. |
| Flow Rate | Commonly set at 1.0 mL/min. |
| Detection | UV detection at a wavelength relevant to the analyte's absorbance spectrum (e.g., 223 nm or 254 nm). nih.govresearchgate.net |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled for improved reproducibility. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility. However, GC can be applied to analyze more volatile precursors or degradation products. For example, GC analysis has been used to monitor the oxidation of quinoline, a related parent heterocycle. researchgate.net For this compound itself, a derivatization step to convert the amide functionalities into more volatile groups would be necessary to enable GC analysis. GC-MS is a valuable tool for identifying such derivatives and other volatile compounds in a sample mixture. nih.gov
Chiral Chromatography for Enantiomeric Purity Determination
For chiral this compound derivatives, the separation of enantiomers is critical, as different enantiomers may possess distinct biological activities. Chiral HPLC is the method of choice for this purpose, utilizing a chiral stationary phase (CSP) to resolve the enantiomeric pair. researchgate.net The development of novel CSPs, such as those based on helical quinoline oligoamides, has shown high efficiency in separating helical foldamers, demonstrating the potential for tailored chiral separation methods. uni-muenchen.de The success of the separation depends on stereoselective interactions between the enantiomers and the CSP. researchgate.net The handedness of such helical structures can be influenced by tethering a chiral inducer to the molecule. rsc.org
Electrochemical Characterization Techniques
Electrochemical methods are pivotal for understanding the redox behavior of this compound and its metal complexes, which is crucial for evaluating their potential in applications like electrocatalysis.
Cyclic Voltammetry and Chronoamperometry for Redox Potentials
Cyclic Voltammetry (CV) is extensively used to investigate the electrochemical properties of quinoline derivatives and their complexes. rsc.orgtandfonline.com This technique allows for the determination of reduction and oxidation potentials, providing insight into the electronic structure and stability of the compounds. rsc.orgresearchgate.net For example, the electrochemical behavior of quinoline and pyridine (B92270) has been studied by CV, showing a reversible electron transfer followed by an irreversible chemical reaction. researchgate.net The electrochemical characteristics of copper(I) complexes with pyridyl-quinoline ligands have been measured by CV to assess their suitability for applications such as dye-sensitized solar cells. rsc.orgnih.gov
A representative table of data from a CV experiment on a quinoline derivative complex might look like this:
| Compound/Complex | Epa (V) | Epc (V) | ΔEp (mV) | Process Characteristics |
| Quinoline Derivative | -1.95 | - | - | Irreversible reduction researchgate.net |
| Pyridine Derivative | -2.52 | - | - | Irreversible reduction researchgate.net |
| Copper(I) Complex | Varies | Varies | Varies | Often shows quasi-reversible or irreversible redox processes rsc.org |
| Potentials are often reported versus a standard reference electrode like Ag/AgCl or Fc/Fc+. rsc.orgresearchgate.net | ||||
| Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak Separation |
Electrocatalytic Applications of this compound and its Complexes
The redox properties of this compound and its complexes make them candidates for electrocatalytic applications. nih.gov Metal complexes based on quinoline-2,3-dicarboxylic acid have demonstrated electrocatalytic activity in the degradation of methyl orange, which was linked to their ability to catalyze the hydrogen evolution reaction from water. rsc.org Similarly, cobalt-based catalysts have been shown to be effective for the electrocatalytic hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines. d-nb.info The modification of electrode surfaces with these compounds can enhance the rate and selectivity of specific electrochemical reactions.
Advanced Microscopy for Supramolecular Assemblies
The visualization of supramolecular structures formed by this compound derivatives is crucial for understanding their self-assembly behavior. High-resolution microscopy techniques provide direct insight into the morphology and organization of these assemblies.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. nih.gov In the context of this compound research, AFM is instrumental in visualizing the self-assembled structures formed by these molecules. The technique can reveal intricate details about the morphology of thin films and the formation of nanostructures. nih.gov For instance, studies on related quinoline derivatives have demonstrated the ability of AFM to characterize the quality of thin films and identify surface features that are dependent on molecular substituents. nih.gov
Research on the hierarchical self-assembly of various foldamers has utilized AFM to reveal the morphologies of the resulting nanostructures, such as hexagonal plates. mdpi.com This highlights the potential of AFM to elucidate how modifications to the this compound backbone could influence its self-assembly into distinct shapes and organizations.
A database of simulated AFM images, QUAM-AFM, has been developed to aid in the identification of molecules, including complex organic structures, by comparing experimental and simulated data. researchgate.netacs.org This resource could be valuable for interpreting the high-resolution AFM images of this compound assemblies.
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structure of nanomaterials. nih.gov In the study of this compound, TEM can be employed to observe the morphology and dimensions of nanoparticles and other nanostructures formed by these compounds. For example, in studies of quinoline derivatives used in conjunction with metal nanoparticles, TEM has been essential for characterizing the size and distribution of the metallic components within the composite material. researchgate.net
Research on graphene hydrogel composites modified with a related compound, quinoline-2,3-dicarboxylic acid, utilized TEM to characterize the morphology of the composite material. acs.org This demonstrates the applicability of TEM in visualizing how quinoline-based molecules integrate into larger nanostructured systems. Furthermore, advancements in TEM, specifically scanning transmission electron microscopy (STEM), are paving the way for the direct manipulation and assembly of nanostructures at the atomic level, which could have future implications for the controlled fabrication of this compound-based devices. arxiv.org
Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly
Calorimetric Methods for Thermodynamic Characterization
Calorimetric techniques are indispensable for quantifying the thermodynamic parameters that govern the interactions and stability of this compound systems.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a comprehensive thermodynamic profile of molecular interactions. units.it This technique is crucial for determining the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of this compound derivatives with their biological targets or other molecules. units.iteuropeanpharmaceuticalreview.com The data obtained from ITC can elucidate the driving forces behind these interactions, whether they are enthalpy-driven or entropy-driven. units.it
The principle of ITC involves titrating a ligand into a solution containing a macromolecule and measuring the heat evolved or absorbed. units.it This allows for the direct determination of binding parameters without the need for labeling or immobilization. While ITC is a powerful tool, careful experimental design is necessary to obtain reliable data, especially concerning buffer matching to minimize heats of dilution. malvernpanalytical.com
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. datapointlabs.comtorontech.com It is widely used to determine the thermal properties of materials, including melting point, glass transition temperature, and crystallization temperature. datapointlabs.com In the context of this compound research, DSC is essential for assessing the thermal stability of the compounds and characterizing any phase transitions they may undergo upon heating or cooling. researchgate.net
For example, in the study of coordination polymers based on the related quinoline-2,4-dicarboxylate, thermal analysis (TG-DSC) was used to investigate the stability of the metal-organic frameworks and their decomposition pathways. nih.gov Similarly, DSC has been used to study the phase transition behaviors of other novel quinoline derivatives. researchgate.net
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis
X-ray spectroscopy techniques provide valuable information about the electronic structure and elemental composition of this compound compounds.
X-ray Absorption Spectroscopy (XAS) is a powerful method for probing the unoccupied electronic states of a material. aps.org By exciting a core electron to an empty state, XAS provides information on the local atomic and electronic structure. aps.org This technique can be used to understand the electronic changes that occur upon modification of the this compound molecule or upon its interaction with other species. aps.org
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
In the context of quinoline derivatives, XPS has been used to investigate the different electronic environments of the atoms within the molecules. ucl.ac.uk For instance, studies on quinoline and its substituted analogs have utilized XPS to analyze the C 1s and N 1s core-level spectra, providing insights into the chemical shifts associated with different functional groups. cnr.it This technique is also valuable for characterizing the elemental composition of dicarboxylic acids. researchgate.net
Structure Function Relationships and Rational Molecular Design Principles for Quinoline 2,4 Dicarboxamide Derivatives
Systematic Investigation of Substituent Effects
The properties and reactivity of quinoline-2,4-dicarboxamide derivatives are profoundly influenced by the nature and position of substituents on the quinoline (B57606) ring and the amide groups. These effects can be broadly categorized into electronic and steric effects.
The electronic landscape of the this compound scaffold can be finely tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents exert their influence through inductive and resonance effects, altering the electron density across the molecule and thereby impacting its reactivity and interaction with biological targets.
Inductive Effects: Electronegative atoms, such as halogens (e.g., bromine, chlorine), exert a negative inductive effect (-I), withdrawing electron density from the quinoline core. This can enhance the acidity of protons and influence the strength of hydrogen bonds. Conversely, alkyl groups exhibit a positive inductive effect (+I), donating electron density and potentially increasing the basicity of the quinoline nitrogen.
The interplay of these electronic effects is critical. For instance, in a series of pyrazolo[4,3-f]quinoline derivatives, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring attached to the quinoline system were found to be inconsistent in their effects on cancer cell proliferation, highlighting the complexity of these interactions. mdpi.com
Table 1: Influence of Electronic Effects of Substituents on Quinoline Derivatives
| Substituent | Electronic Effect | Impact on Properties | Reference |
| Methoxy (-OCH₃) | +R, -I | Enhances lipophilicity and may influence electronic properties. | |
| Halogens (e.g., -Br, -Cl) | -I | Modulates electronic properties and reactivity, can serve as a handle for further functionalization. | |
| Nitro (-NO₂) | -M, -I | Strong electron-withdrawing, can increase cytotoxicity. | brieflands.com |
| Amino (-NH₂) | +M, -I | Electron-donating, can be less toxic than corresponding nitro compounds. | brieflands.com |
Conformational Hindrance: Bulky substituents can restrict the rotation around single bonds, locking the molecule into a specific conformation. This can be advantageous if the fixed conformation is the one required for optimal binding to a biological target. For example, the introduction of bulky groups can influence the V-shape conformation of certain dicarboxamide ligands, which is beneficial for their interaction with G-quadruplex DNA. nih.gov
Access to Binding Sites: Steric hindrance can also prevent a molecule from accessing a binding pocket on a protein. The size of a substituent must be carefully considered to ensure it does not clash with the residues of the target site. In the context of antibacterial activity, an ethyl group on a phenyl ring attached to a quinoline core was found to optimize lipophilicity without causing excessive steric hindrance.
The balance between electronic and steric effects is a key consideration in rational drug design. A substituent that is electronically favorable may be sterically prohibitive, and vice versa.
Electronic Effects (Inductive, Resonance) on Reactivity and Properties
Scaffold Modification Strategies
Modifying the core structure, or scaffold, of this compound is a powerful strategy for developing new derivatives with improved properties. This can involve altering the amide linkers and their substituents, or by functionalizing the quinoline core itself.
The amide bonds in quinoline-2,4-dicarboxamides are not merely passive linkers; they are key components that contribute to the molecule's structural rigidity and its ability to form hydrogen bonds.
Amide Bond Conformation: The planarity of the amide bond restricts the number of possible conformations the molecule can adopt. The relative orientation of the two amide groups can be influenced by the substituents on the amide nitrogens.
Hydrogen Bonding: The N-H protons of the amide groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. These interactions are often critical for binding to biological targets. Modifying the substituents on the amide nitrogen can influence the strength and directionality of these hydrogen bonds. For instance, replacing a hydrogen with a methyl group removes a hydrogen bond donor site, which can drastically alter binding affinity.
Linker Modification: The nature of the groups attached to the amide nitrogens can be varied extensively. Using different aromatic or aliphatic amines in the synthesis allows for the introduction of a wide range of functionalities, including charged groups, hydrophobic moieties, and additional hydrogen bonding sites. nih.gov In a study of (iso)quinolinyl-pyridine-2,6-dicarboxamides, methylation of the quinoline nitrogen introduced a positive charge that increased the compounds' ability to selectively stabilize G-quadruplex DNA. nih.govmdpi.com
Table 2: Examples of Amide Linker and Substituent Modifications
| Modification | Purpose | Example | Reference |
| N-methylation of quinoline | Introduce positive charge | Increases stabilization of G-quadruplex DNA | nih.govmdpi.com |
| Variation of aminoquinoline isomer | Alter spatial orientation of the quinoline ring | Affects binding mode and strength to G4s | nih.gov |
| Introduction of different aryl groups | Enhance biological activity | Can improve antitumor efficacy |
Direct modification of the quinoline ring system provides another avenue for tuning the properties of this compound derivatives. rsc.org Common functionalization reactions include:
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at specific positions on the quinoline ring can significantly alter the electronic properties of the molecule and can also serve as a handle for further synthetic transformations, such as cross-coupling reactions. For example, chlorination has been used to improve NMDA receptor blockade in quinoline-based scaffolds. mdpi.comresearchgate.net
Nitration: The introduction of a nitro group (-NO₂) creates a potent electron-withdrawing center, which can impact the molecule's reactivity and biological activity. brieflands.com
Alkylation: The addition of alkyl groups can increase the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.
The regioselectivity of these functionalization reactions is a critical consideration. Modern synthetic methods, such as C-H activation, allow for the precise introduction of functional groups at specific positions on the quinoline core, providing greater control over the final molecular architecture. researchgate.net
Variation of Amide Linkers and Substituents
Conformational Restriction and Flexibility in Molecular Design
The balance between conformational restriction and flexibility is a fundamental principle in molecular design.
Conformationally Restricted Analogs: By introducing structural constraints, such as rings or bulky groups, the number of accessible conformations of a molecule can be limited. nih.gov If the resulting low-energy conformation is the one that is active at a biological target, this pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. Substituted quinoline-2,4-dicarboxylates have been investigated as conformationally-restricted mimics of glutamate (B1630785). nih.gov
Molecular Flexibility: While conformational restriction can be beneficial, a certain degree of flexibility is often necessary for a molecule to adapt its shape to fit into a binding site. Linkers between different parts of the molecule can be designed to allow for specific rotational degrees of freedom.
The use of computational modeling and techniques like molecular dynamics simulations can provide valuable insights into the conformational preferences of this compound derivatives and help guide the design of molecules with the optimal balance of rigidity and flexibility for a given biological target. nih.gov
Design Principles for Modulating Specific Molecular Interactions
The biological activity of this compound derivatives is intrinsically linked to their ability to engage in specific non-covalent interactions with biological macromolecules. These interactions, including hydrogen bonding and π-π stacking, are dictated by the precise arrangement of atoms and functional groups within the molecule. Rational drug design strategies focus on fine-tuning these interactions to enhance potency, selectivity, and pharmacokinetic properties. mdpi.combohrium.comnih.gov
Tuning Hydrogen Bonding Donor/Acceptor Properties
Hydrogen bonds play a critical role in the binding of this compound derivatives to their biological targets. The amide functionalities at the 2 and 4 positions provide both hydrogen bond donor (N-H) and acceptor (C=O) sites. The properties of these sites can be modulated through synthetic modifications.
Substitution on the Amide Nitrogen: Introducing various substituents on the amide nitrogen atoms can significantly alter the hydrogen bonding capacity. For instance, alkyl or aryl groups can sterically hinder the approach of a hydrogen bond donor or acceptor from the target protein. Conversely, incorporating functional groups capable of forming additional hydrogen bonds can enhance binding affinity.
Modification of the Quinoline Ring: Substituents on the quinoline ring itself can electronically influence the hydrogen bonding properties of the dicarboxamide groups. Electron-withdrawing groups can increase the acidity of the N-H protons, making them stronger hydrogen bond donors. Conversely, electron-donating groups can enhance the basicity of the carbonyl oxygens, making them better hydrogen bond acceptors.
Research on related quinoline derivatives has demonstrated that even minor structural changes, such as altering the position of a hydroxyl group, can significantly impact hydrogen-bonding capacity and, consequently, receptor affinity. mdpi.com
Optimizing π-π Stacking Geometries
The planar aromatic nature of the quinoline ring system makes it highly amenable to π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins or with the nucleobases of DNA. The geometry and strength of these interactions are crucial for binding and can be rationally designed.
Substituent Effects: The introduction of substituents on the quinoline ring can modulate the electron density of the aromatic system, thereby influencing the nature of the π-π stacking. Electron-donating groups can enhance cation-π interactions, while electron-withdrawing groups can favor parallel-displaced or T-shaped stacking arrangements.
Extended Aromatic Systems: Fusing additional aromatic rings to the quinoline scaffold or attaching aromatic substituents to the dicarboxamide side chains can increase the surface area available for π-π stacking, potentially leading to stronger binding. Molecular dynamic simulations on related pyridine-2,6-dicarboxamide derivatives have shown that the spatial orientation of attached quinoline rings dictates the mode and strength of binding to G-quadruplex DNA. nih.gov
The table below illustrates how different substituents on a quinoline core can influence its lipophilicity, a property related to its ability to engage in hydrophobic and π-π interactions.
| Compound | Substituent at C-2 | Substituent at C-6 | cLogP |
| 4 | Phenyl | H | 3.33 |
| 5 | Phenyl | CH3 | 3.76 |
| 10 | Phenyl | OCH3 | 3.36 |
| 11 | 3,4-Methylenedioxyphenyl | H | 3.16 |
| 12 | 3,4-Methylenedioxyphenyl | CH3 | 3.59 |
| 13 | 3,4-Methylenedioxyphenyl | Cl | 3.86 |
| 14 | 3,4-Methylenedioxyphenyl | OCH3 | 3.19 |
| Data sourced from a study on substituted 2-arylquinoline derivatives. The cLogP value is a measure of lipophilicity. rsc.org |
Rational Design of Ligand Binding Motifs
The rational design of this compound derivatives often involves the incorporation of specific binding motifs to target particular biological structures. This approach, known as molecular hybridization, combines pharmacophoric groups from different molecules to create new chemical entities with enhanced potency and selectivity. nih.gov
Targeting G-Quadruplex DNA: Certain quinoline-dicarboxamide derivatives have been designed as G-quadruplex (G4) stabilizers. nih.gov The dicarboxamide core acts as a scaffold to position two terminal quinoline or isoquinoline (B145761) rings, which can then stack on the terminal G-quartets of the G4 structure. Methylation of the quinoline nitrogen introduces a positive charge, which can further enhance binding to the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Enzyme Inhibition: By mimicking the transition state or a key binding interaction of a substrate, this compound derivatives can be designed as potent and selective enzyme inhibitors. For example, derivatives have been designed to inhibit DNA gyrase by incorporating moieties that interact with specific residues in the enzyme's active site. nih.gov
The following table presents data on the G4-stabilizing activity of some pyridine-2,6-dicarboxamide derivatives, which share a similar structural concept with quinoline-2,4-dicarboxamides.
| Compound | Amide Linker Position on Quinoline | Target G4 | ΔTm (°C) at 5 µM |
| 1d | 6 | k-RAS | 8.0 |
| 1d | 6 | h-Telo | 18.0 |
| 1e | 4 | h-Telo | 11.8 |
| Data from a study on (iso)quinolinyl-pyridine-2,6-dicarboxamide G-quadruplex stabilizers. ΔTm represents the change in melting temperature, indicating stabilization. nih.gov |
Combinatorial and Diversity-Oriented Synthesis Approaches for this compound Libraries
To explore the vast chemical space and identify lead compounds, combinatorial and diversity-oriented synthesis strategies are employed to generate libraries of this compound derivatives. These approaches allow for the rapid synthesis of a large number of structurally diverse compounds.
Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for the combinatorial generation of dicarboxamide libraries. acs.org The quinoline-2,4-dicarboxylic acid core can be attached to a solid support, and then a variety of amines can be coupled to the two carboxylic acid groups in a stepwise manner. This allows for the creation of a large library of compounds with different substituents on the amide nitrogens.
Multicomponent Reactions: One-pot, multicomponent reactions are highly efficient for generating molecular diversity. researchgate.netfrontiersin.org For instance, a three-component reaction involving an aromatic aldehyde, a substituted aniline, and pyruvic acid can be used to construct the quinoline-4-carboxylic acid core, which can then be further functionalized to the dicarboxamide. researchgate.net
Solution-Phase Parallel Synthesis: This approach involves reacting a common quinoline-2,4-dicarbonyl dichloride intermediate with a diverse set of amines in separate reaction vessels, allowing for the parallel synthesis of a library of dicarboxamides. nih.govmdpi.com
Emerging Applications and Future Research Trajectories of Quinoline 2,4 Dicarboxamide Chemistry
Catalysis and Organocatalysis with Quinoline-2,4-dicarboxamide Scaffolds
The unique structural features of this compound, including its rigid framework and the presence of nitrogen and oxygen donor atoms, make it an attractive candidate for applications in catalysis.
Asymmetric Catalysis Using Chiral Derivatives
The development of chiral derivatives of this compound is a burgeoning area of research. While specific examples focused solely on the dicarboxamide are still emerging, the broader class of chiral quinoline (B57606) derivatives has shown significant promise in asymmetric catalysis. For instance, chiral diamine ligands in combination with transition metals like ruthenium and iridium have been effectively used in the asymmetric hydrogenation of quinoline derivatives, yielding optically active 1,2,3,4-tetrahydroquinolines which are valuable building blocks in pharmaceuticals. dicp.ac.cn The enantioselectivity in these reactions is often high, driven by the specific interactions between the chiral ligand and the substrate. dicp.ac.cn The core principle involves the creation of a chiral environment around the catalytic center, which directs the approach of the substrate and leads to the preferential formation of one enantiomer over the other. Future research will likely focus on synthesizing chiral this compound ligands to explore their potential in a variety of asymmetric transformations.
Ligands for Transition Metal Catalysis
Quinoline-2,4-dicarboxylic acid, the precursor to the dicarboxamide, has been recognized for its ability to act as a multidentate N,O-donor ligand in the construction of coordination polymers with transition metals and lanthanides. mdpi.com These complexes often exhibit interesting structural and photophysical properties. mdpi.com The dicarboxamide derivative, with its amide functionalities, offers additional coordination sites and hydrogen bonding capabilities, making it a versatile ligand for transition metal catalysis. The coordination of this compound to metal centers can influence the electronic and steric properties of the resulting catalyst, thereby tuning its reactivity and selectivity in various catalytic reactions, such as hydrosilylation. researchgate.net Research has shown that related quinoline derivatives can act as ligands in various biologically modeled transition metal complexes. rsc.org
Organocatalytic Applications in Organic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a green and sustainable alternative to metal-based catalysis. Chiral amines, including those with a quinoline backbone, are a prominent class of organocatalysts. rsc.orgresearchgate.net They can activate substrates through the formation of transient iminium or enamine intermediates. rsc.org While direct applications of this compound as an organocatalyst are not yet widely reported, its structural motifs suggest potential in this area. The quinoline nitrogen can act as a Lewis base, and the amide protons can participate in hydrogen bonding, enabling bifunctional activation of both electrophiles and nucleophiles. rsc.org This dual activation is a powerful strategy for enhancing reaction rates and achieving high enantioselectivity in asymmetric synthesis. rsc.org
Advanced Material Science Applications
The photophysical properties of the quinoline scaffold have led to its exploration in the field of advanced materials.
Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are known for their fluorescence, a property that stems from electronic delocalization within the aromatic system. researchgate.net This has led to their investigation as components in luminescent materials and organic light-emitting diodes (OLEDs). researchgate.neturfu.ru Complexes of quinoline derivatives with metals like europium and iridium have been explored for their emissive properties. researchgate.netrsc.org For instance, a Europium(III) complex with quinoline-2,4-dicarboxylic acid has been used as a luminescence additive. researchgate.net The organic ligand in such complexes can act as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light. researchgate.net Quinoline-based materials have been incorporated into the emitting layer of OLEDs, demonstrating bright luminescence and high efficiency. researchgate.netresearchgate.net The search for new and improved materials for OLEDs is a continuous effort, and this compound derivatives, with their potential for forming stable and highly luminescent materials, represent a promising avenue for future research. ymdchem.com
Chemical Sensors for Analytes (e.g., metal ions, pH, small molecules)
The ability of the quinoline moiety to bind to various analytes, coupled with its fluorescent properties, makes it an excellent platform for the development of chemical sensors. nih.gov The interaction of a quinoline-based sensor with a target analyte can lead to a change in its fluorescence, such as quenching or enhancement, or a shift in the emission wavelength. rsc.org This change can be used to detect and quantify the analyte. rsc.org Quinoline derivatives have been successfully employed as fluorescent probes for the detection of metal ions like Cd²⁺ and Hg²⁺, with high sensitivity and selectivity. nih.govrsc.org They can also be designed to respond to changes in pH or the presence of small molecules. rsc.orgrsc.org The dicarboxamide groups in this compound can provide additional binding sites for specific analytes, potentially leading to sensors with enhanced selectivity and sensitivity.
Framework Materials (e.g., MOFs, COFs) Incorporating this compound Linkers
The rigid and geometrically well-defined nature of the quinoline core, combined with the coordinating capabilities of the dicarboxamide groups, makes this compound and its parent dicarboxylic acid valuable linkers in the construction of porous framework materials. While direct incorporation of the dicarboxamide is an area of active development, the precursor, quinoline-2,4-dicarboxylic acid, is recognized as a linker for Metal-Organic Frameworks (MOFs) ambeed.com.
Research on the closely related quinoline-2,3-dicarboxylic acid has demonstrated its ability to form coordination complexes with metal ions like zinc(II). The reaction conditions, such as temperature and solvent, have been shown to play a critical role in directing the dimensionality and topology of the resulting supramolecular assemblies rsc.org. For instance, reactions at low temperatures yield discrete 0-D mononuclear compounds, which can be transformed into 2-D layered structures at higher temperatures rsc.org. These layers are further assembled into complex 3-D supramolecular networks through hydrogen bonding and π-π stacking interactions rsc.org. This work underscores the potential of quinoline-dicarboxylate systems to act as versatile building blocks for creating functional materials with tunable structures. The principles guiding the assembly of these dicarboxylic acid-based frameworks are directly applicable to the design of new materials from their dicarboxamide counterparts.
| Framework Component | Precursor/Linker | Resulting Structure | Key Interactions | Ref. |
| Metal-Organic Framework | Quinoline-2,4-dicarboxylic acid | Porous Framework | Coordination Bonds | ambeed.com |
| Zinc(II) Coordination Network | Quinoline-2,3-dicarboxylic acid | 0-D, 2-D, and 3-D Networks | Coordination Bonds, Hydrogen Bonding, π-π Stacking | rsc.org |
Green and Sustainable Chemistry Innovations
The development of environmentally benign synthetic methods is a key focus in modern chemistry. Research into the synthesis of the quinoline core has led to significant green and sustainable innovations that are applicable to the production of this compound.
Traditional methods for quinoline synthesis often involve harsh conditions and toxic reagents. Recent advancements have focused on overcoming these limitations. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and reduced reaction times. A Pfitzinger-type condensation reaction between isatin (B1672199) and sodium pyruvate (B1213749) to produce quinoline-2,4-dicarboxylic acid has been successfully carried out under microwave irradiation rsc.org. This method optimizes the reaction solvent, time, and temperature. Furthermore, the subsequent decarboxylation step can be performed in water, replacing the traditionally used toxic nitrobenzene (B124822) rsc.org.
Another green approach involves the use of recyclable catalysts. Ferric chloride supported on silica (B1680970) ('silferc') has been employed as an efficient and reusable catalyst for quinoline synthesis, avoiding the use of volatile organic solvents and offering a cleaner chemical process google.com. The rapid synthesis of quinoline-4-carboxylic acid derivatives has also been achieved through indium(III) chloride-catalyzed reactions under microwave conditions, highlighting a move towards more efficient and less wasteful processes rsc.org. These eco-friendly methods for creating the quinoline-dicarboxylic acid backbone pave the way for the sustainable production of its dicarboxamide derivatives.
The quinoline scaffold possesses properties that suggest its potential use in environmental remediation. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxamide groups can act as coordination sites for metal ions. This chelating ability is fundamental to the removal of heavy metal pollutants from the environment. While direct studies on this compound for remediation are nascent, related compounds have shown promise. For example, quinaldic acid (quinoline-2-carboxylic acid) has been identified as a corrosion inhibitor for mild steel, demonstrating the ability of the quinoline moiety to interact with and passivate metal surfaces rsc.org. Furthermore, modified quinoline-6-carbaldehyde (B1297982) has been investigated for the detection of heavy metals, indicating the sensitivity of the quinoline structure to the presence of metallic species smolecule.com. These findings suggest that this compound-based materials could be developed as sensors for detecting metal pollutants or as sorbents for their capture and removal from aqueous solutions.
Eco-friendly Synthesis and Derivatization
Theoretical Advances and Predictive Modeling in this compound Research
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound. Theoretical methods are increasingly used to elucidate the complex interplay of forces that govern molecular conformation, crystal packing, and intermolecular interactions.
To understand how these molecules interact with each other, techniques like Hirshfeld surface analysis are employed. This method allows for the visualization and quantification of intermolecular contacts in a crystal structure, revealing the nature and prevalence of interactions such as hydrogen bonds and π-π stacking mdpi.com. Natural Bond Orbital (NBO) analysis can provide further insights into hyperconjugative interactions and charge delocalization, explaining the stability of certain molecular conformations mdpi.com. Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the total interaction energy between molecules into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, revealing the dominant forces in molecular recognition and self-assembly mdpi.com. These predictive models are crucial for designing new this compound-based materials with desired properties.
| Theoretical Method | Application in Quinoline Research | Insights Gained |
| Density Functional Theory (DFT) | Calculation of optimized geometry and electronic properties. | Prediction of molecular shape, stability, and reactivity. mdpi.com |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts. | Understanding of crystal packing and key interaction types. mdpi.com |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge delocalization and hyperconjugative interactions. | Elucidation of molecular stability. mdpi.com |
| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of intermolecular interaction energies. | Identification of dominant forces (e.g., dispersion, electrostatics) in molecular assembly. mdpi.com |
Integration with High-Throughput Experimentation and Automation in Chemical Synthesis
The exploration of the vast chemical space accessible through derivatization of the this compound core necessitates efficient synthetic and screening methodologies. High-throughput experimentation and automation are poised to accelerate the discovery of new derivatives with tailored properties. While fully automated synthesis platforms for this specific compound are not yet widely reported, the foundational synthetic reactions are amenable to such approaches.
The development of rapid synthetic protocols, such as the microwave-assisted syntheses of the quinoline-dicarboxylic acid precursor, significantly shortens reaction times from hours to minutes, a key requirement for high-throughput workflows rsc.orgrsc.org. The synthesis of libraries of related quinoline derivatives, such as substituted quinoline-2,4-dicarboxylic acids and (iso)quinolinyl-pyridine-2,6-dicarboxamides, has been demonstrated, showcasing the modularity of the synthetic routes acs.orgnih.gov. These approaches, which involve the condensation of various anilines or the use of coupling reactions, are well-suited for parallel synthesis platforms where numerous derivatives can be produced simultaneously in well-plate formats. The combination of rapid, robust synthetic methods with automated liquid handling and purification systems will enable the generation of large libraries of this compound analogues for screening in various applications.
Exploration of Novel Intermolecular Forces and Self-Organization Principles
The ability of molecules to spontaneously assemble into ordered, functional structures is a cornerstone of supramolecular chemistry. This compound is an ideal candidate for studying self-organization due to its combination of a rigid, aromatic backbone and directional hydrogen-bonding groups.
The primary driving forces for the self-assembly of such molecules are intermolecular hydrogen bonds and π-π stacking interactions nih.gov. The amide groups are excellent hydrogen bond donors and acceptors, capable of forming strong and directional N-H···O bonds. These interactions can lead to the formation of one-dimensional tapes or two-dimensional sheets. The planar quinoline ring system facilitates π-π stacking, where the aromatic rings of adjacent molecules align, contributing to the stability of the assembly.
Studies on closely related pyridine-2,6-dicarboxamides have shown that these molecules can act as powerful organogelators, forming fibrous networks in various organic solvents through a combination of hydrogen bonding, π-π stacking, and van der Waals forces acs.orgacs.org. This process of gelation is often accompanied by the emergence of new properties, such as enhanced fluorescence acs.orgacs.org. Similarly, quinoline-based gelators have been shown to self-assemble into different microstructures, such as microbelts and porous networks, depending on the solvent used, highlighting the tunability of the self-organization process nih.gov. The study of these non-covalent interactions is crucial for controlling the self-assembly of this compound into predictable and functional supramolecular architectures.
Q & A
What are the common synthetic routes for Quinoline-2,4-dicarboxamide derivatives, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound derivatives are typically synthesized via coupling reactions between quinoline carboxylic acids and amine derivatives. A widely used method involves hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as a coupling agent in dimethylformamide (DMF) with triethylamine (TEA) as a base. For example, reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with methylated amino esters (e.g., L-phenylalanine-OMe) at room temperature for 12 hours yields carboxamides with 60–80% efficiency .
Key Factors Affecting Yield/Purity :
- Solvent Choice : Polar aprotic solvents like DMF enhance reaction efficiency.
- Coupling Agents : HBTU improves activation of carboxylic groups.
- Temperature : Room temperature minimizes side reactions compared to heated conditions.
Data Table :
| Substrate | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Quinoline-4-carboxylic acid | HBTU | DMF | 60–80 |
| 6-Bromo-quinoline derivative | HBTU | DMF | 55–72 |
How can researchers characterize the molecular structure of this compound derivatives to confirm synthesis success?
Basic Research Focus
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, such as distinguishing amide protons (δ 8.5–10 ppm) and aromatic quinoline signals .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental Analysis : CHN analysis ensures stoichiometric consistency (e.g., ±0.3% deviation from theoretical values) .
What strategies are effective in optimizing reaction conditions for synthesizing enantiomerically pure this compound derivatives?
Advanced Research Focus
Enantiomeric purity is critical for bioactivity. Strategies include:
- Chiral Auxiliaries : Use of enantiopure amino esters (e.g., L-tryptophan-OMe) to induce stereoselectivity .
- Chromatographic Resolution : Chiral HPLC or silica-gel column chromatography separates diastereomers .
- Green Chemistry Approaches : Ultrasound irradiation reduces reaction time and improves selectivity .
How do structural modifications at the quinoline core impact the biological activity of this compound derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Bromo substituents at position 6 enhance antibacterial activity by increasing electrophilicity .
- Methoxy Substituents : Position 4 methoxy groups improve solubility and bioavailability .
- Amide Side Chains : Bulky aromatic side chains (e.g., phenylalanine) enhance binding to hydrophobic enzyme pockets .
Example : 6-Bromo-2-oxo derivatives show 2–3× higher activity against Staphylococcus aureus compared to non-halogenated analogs .
What methodologies are recommended for analyzing contradictory data in the biological evaluation of this compound derivatives?
Advanced Research Focus
Contradictory bioactivity data can arise from assay variability or compound stability. Mitigation strategies include:
- Triplicate Assays : Repeat experiments under standardized conditions (pH, temperature) to assess reproducibility .
- Metabolic Stability Testing : Evaluate degradation in simulated physiological conditions (e.g., liver microsome assays) .
- Comparative Analysis : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
How can computational chemistry tools like molecular docking be integrated into the design of this compound-based therapeutic agents?
Advanced Research Focus
Computational methods streamline drug design:
- Docking Simulations : Tools like AutoDock Vina predict binding affinities to targets (e.g., GLUT1 transporters) .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
- MD Simulations : Molecular dynamics assess stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
